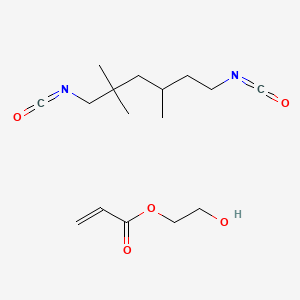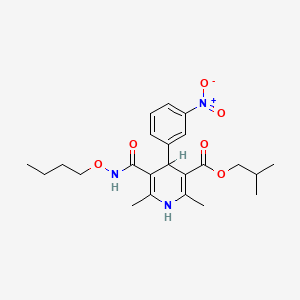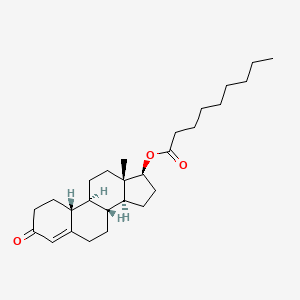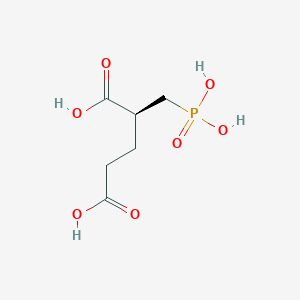
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through the reaction of isooctadecanoic acid with appropriate amines under controlled conditions.
Quaternization Reaction: The intermediate amines are then subjected to a quaternization reaction with methyl sulphate to form the quaternary ammonium compound.
Hydroxypropylation: The final step involves the hydroxypropylation of the quaternary ammonium compound using propylene oxide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the isooctadecyl chains, converting them to alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and thiolates (RS⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is used in cell culture media to enhance cell growth and viability.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems, particularly for its ability to form micelles and encapsulate hydrophobic drugs.
Industry
In industrial applications, it is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
作用机制
The mechanism of action of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): A widely used surfactant with similar quaternary ammonium structure.
Dodecyltrimethylammonium Chloride (DTAC): Another surfactant with a similar functional group arrangement.
Stearyltrimethylammonium Chloride (STAC): A compound with a longer alkyl chain, used in similar applications.
Uniqueness
What sets (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate apart is its unique combination of functional groups, which confer distinct properties such as enhanced solubility and specific reactivity. This makes it particularly valuable in specialized applications where other surfactants may not perform as effectively.
属性
CAS 编号 |
93820-35-0 |
|---|---|
分子式 |
C46H95N3O7S |
分子量 |
834.3 g/mol |
IUPAC 名称 |
2-hydroxypropyl-methyl-[2-(16-methylheptadecanoylamino)ethyl]-[3-(16-methylheptadecanoylamino)propyl]azanium;methyl sulfate |
InChI |
InChI=1S/C45H91N3O3.CH4O4S/c1-41(2)32-27-23-19-15-11-7-9-13-17-21-25-29-34-44(50)46-36-31-38-48(6,40-43(5)49)39-37-47-45(51)35-30-26-22-18-14-10-8-12-16-20-24-28-33-42(3)4;1-5-6(2,3)4/h41-43,49H,7-40H2,1-6H3,(H-,46,47,50,51);1H3,(H,2,3,4) |
InChI 键 |
IRMORRNBWQBZED-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCNC(=O)CCCCCCCCCCCCCCC(C)C)CC(C)O.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)

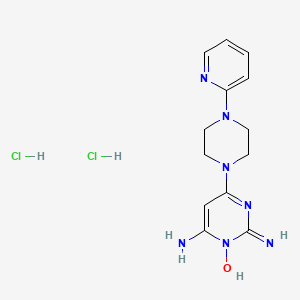
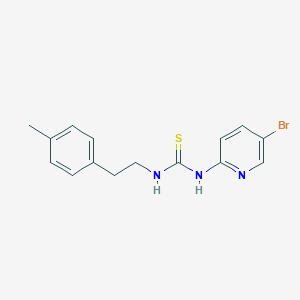
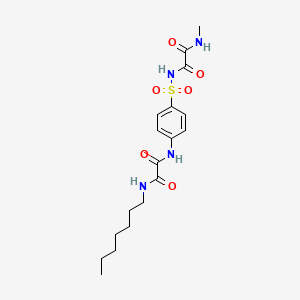
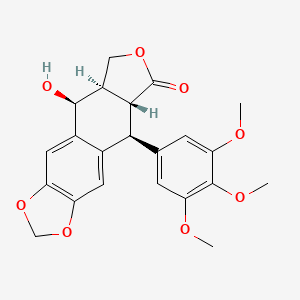
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
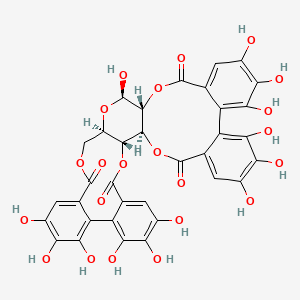

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
